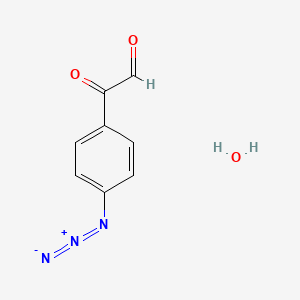

4-Azidophenyl glyoxal hydrate

Description

Significance of Dual Functionality in Bioconjugation

Dual-functional bioconjugation reagents offer a significant advantage over their single-function counterparts by enabling multi-step, controlled modifications of biomolecules. mpg.deacs.org This approach allows for the introduction of a bioorthogonal handle in a first step, which can then be used for a second, highly specific reaction to attach a molecule of interest. This two-stage process provides greater control over the final conjugate and can minimize non-specific labeling. rsc.org

The ability to perform sequential reactions is particularly valuable for creating complex bioconjugates, such as antibody-drug conjugates (ADCs) or multifunctional imaging probes. mpg.deoup.com For instance, a protein can first be modified with a dual-functional reagent, and then different reporter groups can be attached to the bioorthogonal handle, allowing for tailored applications. rsc.org This modularity is a key feature of modern bioconjugation strategies, moving the field towards the construction of precisely defined and functionally optimized biomolecular constructs. mpg.de

Historical Context of α-Dicarbonyl and Azide (B81097) Reactivities in Protein Modification

The two reactive moieties of 4-Azidophenyl glyoxal (B1671930) hydrate (B1144303), the α-dicarbonyl and the azide, have their own rich histories in the realm of chemical modification of proteins.

The use of α-dicarbonyl compounds, such as phenylglyoxal (B86788) and 1,2-cyclohexanedione, for the selective modification of arginine residues in proteins has been a known technique for decades. nih.govresearchgate.netacs.org This chemistry has been instrumental in identifying functionally important arginine residues in enzymes and other proteins. researchgate.net The reaction proceeds via the formation of a dihydroxyimidazolidine derivative from the condensation of the dicarbonyl with the guanidinium (B1211019) group of arginine. nih.gov

The azide group, on the other hand, remained relatively inert in biological systems until the development of bioorthogonal chemistry. A pivotal moment was the adaptation of the Staudinger reaction, first described by Hermann Staudinger in 1919, into the Staudinger ligation by Bertozzi and coworkers in the early 2000s. nih.govthermofisher.comresearchgate.netnumberanalytics.comcapes.gov.br This reaction, between an azide and a phosphine (B1218219), forms a stable amide bond and was one of the first truly bioorthogonal reactions, meaning it proceeds in a biological environment without interfering with native biochemical processes. nih.govthermofisher.com

Shortly after, the advent of "click chemistry," a concept introduced by K. Barry Sharpless, revolutionized the field. wmocollege.ac.inacs.org The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) provided a highly efficient and specific way to form a stable triazole linkage. wmocollege.ac.innih.gov This was followed by the development of strain-promoted azide-alkyne cycloaddition (SPAAC), which obviated the need for a potentially toxic copper catalyst, further expanding the utility of azide-alkyne click chemistry in living systems. wmocollege.ac.in

Positioning 4-Azidophenyl Glyoxal Hydrate within the Landscape of Advanced Chemical Probes

This compound holds a distinct position among advanced chemical probes due to its combination of arginine selectivity and bioorthogonal reactivity. While numerous reagents exist for modifying common amino acids like lysine (B10760008) and cysteine, the specific targeting of less abundant residues like arginine offers a path to more homogeneous and precisely defined bioconjugates. nih.govrsc.org

Several other arginine-selective probes have been developed, including those based on phenylglyoxal, methylglyoxal (B44143), and 1,2-cyclohexanedione. acs.orgresearchgate.net Some of these have also been equipped with bioorthogonal handles. For example, a cyclohexanedione-azide probe has been developed for the enrichment of arginine-labeled peptides. acs.org More recently, diketopinic acid (DKPA)-based compounds with an azide handle have also been reported for the chemo-selective and reversible labeling of arginine residues on antibodies. au.dk

The utility of this compound has been demonstrated in the creation of antibody-fluorophore and antibody-oligonucleotide conjugates. nih.gov Studies have shown that antibodies modified with this reagent retain their antigen selectivity and exhibit high stability in human plasma. nih.gov Furthermore, a fluorinated analog, [¹⁸F]FPG, has been developed for PET imaging, highlighting the potential of this chemical scaffold in developing radiopharmaceuticals. nih.govacs.org The selective conjugation to arginine residues was confirmed in these studies, with conjugation being significantly inhibited by excess arginine but not by other nucleophilic amino acids like lysine, cysteine, or histidine. nih.govacs.org

| Application | Key Finding | Reference |

| Antibody Functionalization | APG allows for the introduction of azide groups onto the monoclonal antibody Trastuzumab, which can then be functionalized with fluorophores or oligonucleotides via click chemistry. The resulting conjugates maintained antigen selectivity and were stable in human plasma. | nih.gov |

| Dual-Payload Antibody Generation | The arginine-selective modification with APG is orthogonal to traditional lysine-based conjugation, enabling the creation of dual-payload antibodies. | nih.gov |

| PET Imaging Probe Development | An 18F-labeled analog, [18F]FPG, was successfully synthesized and used to label proteins for PET imaging. The conjugation was shown to be highly selective for arginine residues. | nih.govacs.org |

| Homogeneous Conjugate Preparation | The lower abundance of arginine compared to lysine on native antibodies makes APG an attractive reagent for preparing more homogeneous bioconjugates. | nih.gov |

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(4-azidophenyl)-2-oxoacetaldehyde;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O2.H2O/c9-11-10-7-3-1-6(2-4-7)8(13)5-12;/h1-5H;1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBYYPIYKJZCKGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C=O)N=[N+]=[N-].O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196151-49-1 | |

| Record name | 4-Azidophenyl glyoxal hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Azidophenyl Glyoxal Hydrate

Phenylglyoxal (B86788) Precursor Functionalization

The most common and efficient precursor for the synthesis of 4-azidophenyl glyoxal (B1671930) hydrate (B1144303) is p-aminoacetophenone. This readily available starting material provides the basic phenyl scaffold and a functional group that can be readily converted to the desired azide (B81097) moiety. The key steps in its functionalization are outlined below.

The initial step involves the conversion of the amino group of p-aminoacetophenone into a diazonium salt. This is a standard diazotization reaction, which then allows for the introduction of the azide group in the subsequent step. The resulting intermediate is p-azidoacetophenone (B14680). This intermediate contains the crucial azide functional group and the acetyl group which will be oxidized in a later step to form the glyoxal.

Introduction of the Azide Moiety

The introduction of the azide moiety is a critical step in the synthesis and is typically achieved through a two-step process starting from p-aminoacetophenone: diazotization followed by azide substitution.

First, the primary aromatic amine of p-aminoacetophenone is converted into a diazonium salt. This reaction is carried out in an acidic medium, typically using hydrochloric acid, and reacting it with sodium nitrite (B80452) at low temperatures (0–5 °C) to form the corresponding diazonium salt. google.comekb.eg

The resulting diazonium salt is then reacted with a source of azide ions, most commonly sodium azide. ekb.eg The azide ion displaces the diazonium group, which is an excellent leaving group as dinitrogen gas, to form p-azidoacetophenone. This reaction is also performed at low temperatures to ensure the stability of the diazonium salt and to control the reaction rate.

The final step to obtain the glyoxal functionality is the oxidation of the methyl ketone group of p-azidoacetophenone. A widely used method for this transformation is the Riley oxidation, which employs selenium dioxide (SeO₂) as the oxidizing agent. wikipedia.org The reaction is typically carried out by refluxing p-azidoacetophenone with a stoichiometric amount of selenium dioxide in a solvent mixture, such as dioxane and water. orgsyn.org This oxidation selectively converts the α-methyl group to a carbonyl group, yielding 4-azidophenyl glyoxal.

Hydration and Purification Protocols

The anhydrous 4-azidophenyl glyoxal is typically a yellow liquid or a low-melting solid which can polymerize upon standing. orgsyn.org To improve its stability and ease of handling, it is converted to its stable hydrate form. This is achieved by dissolving the crude 4-azidophenyl glyoxal in hot water and allowing it to crystallize upon cooling. orgsyn.org The resulting 4-azidophenyl glyoxal hydrate precipitates as a solid that can be isolated by filtration.

Purification of the final product is crucial to remove any unreacted starting materials, by-products from the oxidation step (such as elemental selenium), and any polymeric material. Common purification techniques include:

Recrystallization: The crude hydrate can be further purified by recrystallization from solvents such as aqueous ethanol (B145695) or a mixture of toluene (B28343) and ethanol to obtain a product with high purity. ekb.egthieme-connect.de

Column Chromatography: For very high purity, column chromatography is an effective method. nih.govdrawellanalytical.com A silica (B1680970) gel column can be used with a suitable eluent system, such as a mixture of ethyl acetate (B1210297) and petroleum ether, to separate the desired product from impurities.

The purity of the final product can be assessed by standard analytical techniques such as melting point determination, NMR spectroscopy, and mass spectrometry.

Optimization Strategies for Yield and Purity

Optimizing the synthetic protocol for this compound is essential for maximizing the yield and ensuring high purity. Several parameters in each step can be adjusted to achieve this.

Diazotization and Azidation:

The yield of the diazotization and azidation steps is generally high, but careful temperature control is critical. Maintaining the temperature between 0 and 5°C minimizes the decomposition of the diazonium salt and side reactions.

Oxidation Step:

The Riley oxidation is often the most critical step to optimize. Key parameters include:

Solvent: The choice of solvent can significantly impact the reaction rate and yield. Dioxane with a small amount of water is a common choice. orgsyn.org Other solvents can also be explored to optimize the reaction.

Reaction Time and Temperature: The reaction is typically carried out at reflux temperature. The reaction time needs to be monitored to ensure complete conversion of the starting material while minimizing the formation of by-products due to over-oxidation.

Below are interactive tables summarizing some of the optimization parameters for key reaction steps.

Table 1: Optimization of the Diazotization of 4-Aminoacetophenone

| Parameter | Condition 1 | Condition 2 | Outcome | Reference |

| Acid | Hydrochloric Acid | Sulfuric Acid/Nitric Acid | Both are effective for forming the diazonium salt. | ekb.eg, google.com |

| Temperature | 0-5 °C | Room Temperature | Low temperature is crucial for the stability of the diazonium salt and higher yield. | ekb.eg |

| Yield | ~90% | Lower | Optimized low-temperature conditions lead to high yields. | google.com |

Table 2: Optimization of Selenium Dioxide Oxidation of Acetophenones

| Parameter | Condition 1 | Condition 2 | Outcome | Reference |

| SeO₂ amount | Stoichiometric | Catalytic with co-oxidant (e.g., t-BuOOH) | Catalytic system reduces toxicity and can improve yield. | orgsyn.org |

| Solvent | Dioxane/Water | Acetic Acid | Dioxane/water is effective for glyoxal formation. Acetic acid can lead to the formation of acetate esters. | orgsyn.org, adichemistry.com |

| Temperature | Reflux | 40-50 °C | Reflux is common, but lower temperatures with longer reaction times can also be effective. | orgsyn.org, orgsyn.org |

| Yield | 69-72% (for phenylglyoxal) | Can be optimized to >90% | Optimization of conditions can significantly increase the yield. | orgsyn.org |

Table 3: Purification Methods

| Method | Description | Advantage |

| Recrystallization | Dissolving the crude product in a hot solvent and allowing it to cool and crystallize. | Simple and effective for removing many impurities. |

| Column Chromatography | Separating the compound on a stationary phase (e.g., silica gel) with a mobile phase. | Can achieve very high purity by separating closely related compounds. |

Chemical Reactivity and Reaction Mechanisms of 4 Azidophenyl Glyoxal Hydrate

Glyoxal (B1671930) Moiety Reactivity

The reactivity of 4-azidophenyl glyoxal is primarily dictated by its α-dicarbonyl structure, which displays a notable chemoselectivity for the guanidinium (B1211019) group of arginine residues in proteins. This selectivity is attributed to the unique nucleophilicity of the arginine side chain. While reactions with other nucleophilic residues can occur, the modification of arginine is the most prominent and well-characterized reaction.

The reaction between the glyoxal moiety of 4-azidophenyl glyoxal and the guanidine (B92328) group of arginine residues proceeds through a nucleophilic addition mechanism. The initial and principal product of this reaction is a dihydroxyimidazolidine derivative. nih.gov This reaction is reversible. osti.gov

The proposed mechanism involves the following steps:

Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of one of the terminal nitrogen atoms of the arginine guanidinium group on one of the carbonyl carbons of the glyoxal.

Second Nucleophilic Attack and Cyclization: A subsequent intramolecular nucleophilic attack by the other terminal nitrogen of the guanidinium group on the second carbonyl carbon leads to the formation of a five-membered dihydroxyimidazolidine ring. nih.gov

Dehydration: This initial adduct can then undergo dehydration to form a more stable hydroimidazolone. nih.gov

The reaction rate is dependent on pH, with increased rates observed at higher pH values. researchgate.net This is likely due to the deprotonation of the guanidinium group (pKa ~12.5), which increases its nucleophilicity.

| Step | Description | Key Intermediates/Products |

|---|---|---|

| 1 | Initial nucleophilic attack by the arginine guanidinium group on a glyoxal carbonyl. | Initial adduct |

| 2 | Intramolecular cyclization to form a five-membered ring. | Dihydroxyimidazolidine |

| 3 | Dehydration of the dihydroxyimidazolidine. | Hydroimidazolone |

The reaction of phenylglyoxal (B86788) derivatives with arginine residues results in the formation of a stable hydroxyimidazole ring. researchgate.net The initial product, a dihydroxyimidazolidine, can undergo further reactions, including dehydration, to yield a variety of stable adducts. One of the major products identified from the reaction of glyoxal with arginine is 5-(4,5-dihydroxy-2-imino-1-imidazolidinyl)norvaline. nih.gov This adduct is relatively stable but can slowly degrade to N(5)-[(carboxymethyl)aminomethyl]ornithine. nih.gov

The stability of the formed adducts is crucial for their application in bioconjugation, ensuring that the modification remains intact under physiological conditions. The hydroxyimidazole conjugation product is reported to be hydrolytically stable, making it suitable for a wide range of applications. sigmaaldrich.com

The reaction of 4-azidophenyl glyoxal with arginine residues is largely orthogonal to modifications of lysine (B10760008) residues. nih.govsemanticscholar.org Phenylglyoxal has been shown to be significantly less reactive with the ε-amino group of lysine compared to other glyoxals like methylglyoxal (B44143) and glyoxal. exlibrisgroup.com This difference in reactivity allows for the selective targeting of arginine residues in the presence of abundant lysine residues on the protein surface.

While a high degree of selectivity for arginine is observed, some reactivity with lysine can occur, particularly with prolonged incubation times and a large excess of the reagent. exlibrisgroup.com The reaction with the α-amino group of peptides can also lead to deamination, resulting in the formation of an α-keto acid residue. exlibrisgroup.com However, under controlled conditions, the modification of arginine is the predominant reaction. This selectivity is a key advantage for creating more homogeneous protein conjugates compared to methods that target the more numerous lysine residues. nih.govsemanticscholar.org

Glyoxal and its derivatives, including phenylglyoxal, can react with guanosine (B1672433) residues in RNA. The reaction occurs at the N1 and N2 positions of the guanine (B1146940) base, which are involved in Watson-Crick base pairing. Consequently, this reaction is selective for unpaired or accessible guanosine residues, making these reagents useful as probes for RNA secondary and tertiary structure.

The reaction involves the formation of a cyclic adduct with the guanine base. The resulting modification can block the progression of reverse transcriptase, allowing for the identification of modified sites. Phenylglyoxal has been demonstrated to be an effective in vivo RNA structure probe.

| Factor | Influence on Reactivity | Reference |

|---|---|---|

| pH | Higher pH increases the rate of reaction with arginine by increasing the nucleophilicity of the guanidinium group. | researchgate.net |

| Hydration State | The unhydrated dicarbonyl form is the reactive species. The hydrate (B1144303) must first dehydrate to react. | acs.orgnih.gov |

| Buffer Composition | Certain ions, such as sulfate (B86663), can shift the hydration equilibrium, potentially affecting the reaction rate. | acs.orgnih.gov |

Azide (B81097) Moiety Reactivity

The azide group of 4-azidophenyl glyoxal provides a second, independent mode of reactivity. This functional group is relatively inert under typical physiological conditions, allowing for the initial reaction of the glyoxal moiety without interference. The azide can then be specifically reacted in a subsequent step through two primary pathways: photoactivation or cycloaddition reactions.

One of the most common applications of the azide moiety in this context is in "click chemistry," specifically the strain-promoted azide-alkyne cycloaddition (SPAAC). nih.govmagtech.com.cn After the glyoxal end of the molecule has been attached to an arginine residue, the azide group is available for reaction with a molecule containing a strained alkyne, such as a cyclooctyne (B158145). magtech.com.cn This reaction is highly efficient and bioorthogonal, meaning it proceeds under mild, physiological conditions without interfering with native biological processes. This two-step approach allows for the precise installation of various functionalities, such as fluorophores or biotin (B1667282) tags, onto proteins. researchgate.net

Alternatively, the aryl azide can be photochemically activated. Upon exposure to UV light, the azide group releases nitrogen gas (N₂) to generate a highly reactive nitrene intermediate. This nitrene can then undergo a variety of insertion reactions with nearby C-H or N-H bonds, forming stable covalent cross-links. This photo-cross-linking capability makes 4-azidophenyl glyoxal a useful tool for studying protein-protein or protein-nucleic acid interactions. sigmaaldrich.com

| Reaction Type | Description | Typical Reactant |

|---|---|---|

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | A bioorthogonal "click" reaction forming a stable triazole linkage. | Strained alkynes (e.g., cyclooctynes) |

| Photochemical Activation | UV light-induced formation of a reactive nitrene for cross-linking. | Nearby C-H or N-H bonds |

Mechanism of Azide Group Participation in Biorthogonal Cycloaddition Reactions (Click Chemistry)

The azide group of 4-azidophenyl glyoxal (APG) is a key component for its use in "click chemistry," a category of reactions known for their high efficiency, selectivity, and biocompatibility. researchgate.net Specifically, the azide participates in biorthogonal cycloaddition reactions, most notably the strain-promoted azide-alkyne cycloaddition (SPAAC), a type of copper-free click chemistry. bio-connect.nl

The general mechanism involves a [3+2] cycloaddition between the azide and a strained alkyne, such as a cyclooctyne derivative (e.g., bicyclo[6.1.0]nonyne, BCN). The inherent ring strain of the alkyne significantly lowers the activation energy of the reaction, allowing it to proceed readily at physiological temperatures and pH without the need for a cytotoxic copper(I) catalyst. bio-connect.nl

The reaction proceeds as follows:

Introduction of the Azide Handle : First, the glyoxal end of APG reacts selectively with the guanidinium group of arginine residues on a target protein. semanticscholar.orgresearchgate.netnih.gov This step "plugs" an azide handle onto the protein surface. researchgate.net

Cycloaddition Reaction : The azide-functionalized protein is then introduced to a molecule containing a strained alkyne. semanticscholar.orgresearchgate.net The azide and alkyne undergo a concerted cycloaddition, forming a stable triazole ring that covalently links the two molecules. bio-connect.nl

This "plug-and-play" strategy has been successfully employed to create functional bioconjugates, such as antibody-fluorophore and antibody-oligonucleotide conjugates, which retain their biological activity and demonstrate high stability in human plasma. semanticscholar.orgnih.gov

| Feature | Description | Significance in Bioconjugation |

|---|---|---|

| Reaction Type | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Allows for efficient conjugation under physiological conditions. |

| Key Reactants | Azide (from APG), Strained Alkyne (e.g., BCN) | Enables specific ligation to molecules functionalized with a compatible reaction partner. |

| Catalyst | None (Copper-free) | Avoids cellular toxicity associated with copper catalysts, making it suitable for live-cell applications. bio-connect.nl |

| Product | Stable Triazole Linkage | Forms a robust, covalent bond between the target biomolecule and the payload. |

Photo-activation and Nitrene Generation from the Azide Group

Beyond cycloaddition reactions, the aryl azide group of 4-azidophenyl glyoxal can be activated by UV light to generate a highly reactive intermediate known as a nitrene. This photochemical property allows APG to be used as a photo-crosslinking agent.

The mechanism involves the following steps:

Photo-activation : Upon irradiation with UV light (typically around 260-280 nm), the azide group absorbs energy and undergoes photolysis, releasing a molecule of dinitrogen gas (N₂).

Nitrene Formation : The loss of N₂ results in the formation of a highly unstable and reactive electron-deficient species called a nitrene.

Covalent Insertion : This nitrene intermediate can then react non-specifically with a wide range of chemical bonds in close proximity, including C-H and N-H bonds found in amino acid residues of nearby proteins. This insertion reaction forms a stable covalent bond, effectively "cross-linking" the APG-modified molecule to its binding partners.

This technique has been instrumental in structural biology, for instance, in mapping RNA-protein interactions within the Escherichia coli 30S ribosomal subunit, where it was used to identify proteins in close proximity to specific RNA sequences. sigmaaldrich.com

| Step | Process | Intermediate/Product | Application |

|---|---|---|---|

| 1 | UV Irradiation | Excited Azide | Initiation of the cross-linking reaction. |

| 2 | Photolysis & Dinitrogen Extrusion | Aryl Nitrene | Generation of the highly reactive species. |

| 3 | Non-specific Insertion | Stable Covalent Bond | Mapping molecular interactions (e.g., protein-RNA cross-linking). |

Orthogonality Considerations in Dual-Functional Systems

A significant advantage of 4-azidophenyl glyoxal hydrate is the orthogonal reactivity of its two functional groups. Orthogonal chemistry refers to a set of reactions that can occur in the same vessel without interfering with one another. In the case of APG, the glyoxal group's reaction is independent of the azide group's reactivity.

Glyoxal Reactivity : The glyoxal moiety reacts selectively with the guanidinium group of arginine residues under mild conditions. researchgate.net

Azide Reactivity : The azide group is stable under these conditions and remains available for subsequent reactions, such as click chemistry or photo-activation. researchgate.net

This orthogonality is particularly powerful when combined with other selective bioconjugation chemistries. For example, the arginine-glyoxal reaction is orthogonal to the widely used lysine-N-hydroxysuccinimide (NHS) ester chemistry. semanticscholar.orgrsc.org This allows for the creation of dual-functionalized biomacromolecules, such as antibodies, where different payloads can be attached to specific residues in a controlled manner. nih.gov One can modify arginine residues using APG and then attach a payload via click chemistry, while simultaneously or sequentially modifying lysine residues with an NHS ester carrying a different payload. semanticscholar.org This dual-orthogonal strategy enables the straightforward generation of dual-payload antibody conjugates. semanticscholar.orgresearchgate.netrsc.org

The ability to perform multiple, independent modifications on a single protein is highly valuable for developing complex therapeutic and diagnostic agents, where precise control over the location and identity of each conjugated molecule is critical. rsc.org

Advanced Bioconjugation Strategies Utilizing 4 Azidophenyl Glyoxal Hydrate

Site-Selective Arginine Bioconjugation Approaches

The unique structure of 4-Azidophenyl glyoxal (B1671930) hydrate (B1144303), featuring a glyoxal group that selectively reacts with the guanidinium (B1211019) group of arginine and a bioorthogonal azide (B81097) handle, allows for a two-step "plug-and-play" approach to protein modification. researchgate.netrsc.org This dual functionality is central to its utility in modern bioconjugation. smolecule.com

Single-Site Functionalization Methodologies

The reaction of the glyoxal moiety of APG with an arginine residue on a protein forms a stable covalent bond, effectively "plugging" the azide group onto the protein surface. This initial step is highly selective for arginine, even in the presence of other nucleophilic residues like lysine (B10760008). acs.org The introduced azide then serves as a versatile handle for subsequent "play" reactions. Through biorthogonal cycloaddition reactions, such as the strain-promoted azide-alkyne cycloaddition (SPAAC), a wide variety of molecules, including fluorophores, oligonucleotides, and therapeutic agents, can be attached to the protein at the specific arginine site. researchgate.netrsc.orgcam.ac.uk

This methodology has been successfully applied to the monoclonal antibody trastuzumab, where APG was used to introduce azide groups for subsequent conjugation. researchgate.netrsc.orgnih.gov The resulting antibody-fluorophore and antibody-oligonucleotide conjugates demonstrated high stability in human plasma and, crucially, preserved the antigen-binding selectivity of the parent antibody. researchgate.netrsc.orgcam.ac.uk

Dual-Orthogonal Functionalization Strategies (Glyoxal-Azide Combinations)

The power of 4-Azidophenyl glyoxal hydrate extends to the creation of dual-functionalized biomacromolecules. Because the arginine-glyoxal chemistry is orthogonal to the widely used lysine-N-hydroxysuccinimide (NHS) ester chemistry, it is possible to modify a protein at both arginine and lysine residues with different payloads in a controlled manner. rsc.orgnih.govrsc.org

This dual-orthogonal strategy involves the simultaneous or sequential reaction of a protein with both APG and a lysine-selective reagent, such as an NHS ester linked to a different functional molecule. For instance, researchers have successfully generated a dual-payload antibody by reacting trastuzumab with both APG and Cy5-NHS, followed by a subsequent SPAAC reaction to attach a second molecule to the azide introduced by APG. rsc.org This approach opens the door to creating antibody-drug conjugates (ADCs) with two different cytotoxic drugs or a combination of a therapeutic agent and an imaging agent on a single antibody scaffold. researchgate.net

Plug-and-Play Reagent Systems for Biomacromolecule Derivatization

The "plug-and-play" concept enabled by APG offers significant flexibility in the derivatization of biomacromolecules. researchgate.netrsc.org The initial "plug" step creates a stable, azide-functionalized protein intermediate. This intermediate can be purified and stored, and then used in a variety of "play" reactions with different alkyne-modified molecules as needed. This modularity streamlines the synthesis of diverse bioconjugates from a common precursor.

This approach is not limited to antibodies. It has been applied to other proteins, such as RNase A and lysozyme, demonstrating the broad applicability of APG as a versatile tool for protein functionalization. researchgate.net The ability to introduce a bioorthogonal handle onto native proteins without the need for genetic engineering makes this a powerful strategy for a wide range of applications in research and medicine. researchgate.net

Comparative Analysis of Bioconjugation Efficiency

The choice of conjugation strategy significantly impacts the quality and efficacy of the final bioconjugate. Arginine-selective modification using this compound presents several advantages over more traditional methods.

Advantages over Traditional Lysine- and Cysteine-Based Conjugation

Traditional bioconjugation methods often target lysine or cysteine residues. sigmaaldrich.com While effective, these approaches have limitations. Lysine residues are typically abundant and distributed across the protein surface, and their modification with NHS esters can lead to heterogeneous products with varying numbers of conjugated molecules and modification at different sites. sigmaaldrich.com This heterogeneity can complicate characterization and adversely affect the therapeutic efficacy and pharmacokinetics of protein drugs.

Cysteine conjugation offers better site-selectivity due to the lower natural abundance of surface-accessible cysteine residues. cam.ac.uksigmaaldrich.com However, it often requires genetic engineering to introduce a cysteine at a specific site, or the reduction of native disulfide bonds, which can impact protein stability and function. cam.ac.uksigmaaldrich.com

Arginine-directed conjugation with APG provides a compelling alternative. Arginine residues are less abundant on protein surfaces than lysines, leading to the formation of more homogeneous conjugates. researchgate.netrsc.orgnih.gov The reaction is highly selective for arginine, proceeds under mild conditions, and does not require prior genetic modification of the protein. researchgate.netnih.gov Furthermore, the resulting conjugate has been shown to be highly stable in human plasma. researchgate.netrsc.orgcam.ac.uk

| Feature | Lysine-Based (NHS Ester) | Cysteine-Based (Maleimide) | Arginine-Based (APG) |

| Target Abundance | High | Low | Moderate |

| Homogeneity | Often Low | High | High |

| Genetic Engineering | Not Required | Often Required | Not Required |

| Reagent Selectivity | Moderate | High | High |

| Stability of Linkage | Variable | Stable (with hydrolysis) | High |

| Orthogonality | Limited | Possible | High (orthogonal to Lysine chem.) |

Factors Influencing Conjugate Homogeneity and Yield

Several factors can influence the efficiency of bioconjugation with this compound and the homogeneity of the resulting product. The pH of the reaction buffer is a critical parameter. While the reaction can proceed at neutral pH, studies have shown that the reaction rate and efficiency can be significantly enhanced at a more alkaline pH, around 8.0 to 9.0. acs.org This is likely due to the increased deprotonation of the guanidinium group of arginine at higher pH, making it more nucleophilic. researchgate.net

The choice of buffer can also play a role. For example, the efficiency of APG conjugation has been shown to increase in a HEPES/K2CO3 buffer system compared to PBS. researchgate.net The concentration of the APG reagent and the reaction time are also important variables that need to be optimized for each specific protein to achieve the desired degree of conjugation (DoC) while minimizing non-specific reactions. rsc.org For instance, a linear correlation between the amount of APG reagent and the DoC has been observed, allowing for controlled functionalization. researchgate.net Careful control of these factors is essential for maximizing the yield of the desired bioconjugate and ensuring its homogeneity, which are critical for therapeutic applications. utexas.edu

| Parameter | Influence on Conjugation | Research Finding |

| pH | Affects the nucleophilicity of the arginine guanidinium group. | Reaction rate is significantly enhanced at pH 8-9 compared to pH 6-7.4. acs.orgacs.org |

| Buffer Composition | Can influence reagent efficiency. | Conjugation efficiency of APG was found to be higher in HEPES/K2CO3 buffer compared to PBS. researchgate.net |

| Reagent Concentration | Directly impacts the Degree of Conjugation (DoC). | A linear relationship between the equivalents of APG added and the resulting DoC has been demonstrated. rsc.orgresearchgate.net |

| Reaction Time | Determines the extent of the reaction. | Kinetic studies show a time-dependent increase in DoC, allowing for controlled modification. rsc.org |

| Temperature | Affects reaction kinetics. | Reactions are typically carried out at room temperature (25°C) or 37°C. rsc.orgnih.gov |

Strategies for Intracellular and Membrane-Permeable Conjugation

The ability to modify proteins within their native cellular environment is a cornerstone of modern chemical biology, enabling the study of protein function, interactions, and localization in real-time. A significant challenge in this field is the development of chemical probes that can efficiently cross the cell membrane and selectively label intracellular targets. This compound (APG) has emerged as a valuable tool for these applications due to its inherent membrane permeability and specific reactivity. smolecule.comcephamls.com

The membrane-permeable nature of APG allows it to diffuse into the cytoplasm of living cells, making intracellular proteins accessible for conjugation without requiring disruptive cell lysis or permeabilization techniques that can alter the cellular machinery. smolecule.comcephamls.com This characteristic is critical for studying protein dynamics and interactions within their natural context. smolecule.com

The primary strategy for utilizing APG in intracellular and membrane-permeable conjugation is a two-step process often described as a "plug-and-play" approach. nih.gov

The "Plug" Stage: Arginine-Selective Labeling: Once inside the cell, APG selectively targets and reacts with the guanidinium group of arginine residues on proteins. nih.govacs.org This reaction, which forms a stable covalent bond, effectively "plugs" an azide functional group onto the target protein. The selection of arginine as a target is advantageous because it is generally less abundant on protein surfaces than other common targets like lysine, which can lead to the formation of more homogeneous and well-defined protein conjugates. nih.govcam.ac.uk The reaction proceeds under mild conditions compatible with cellular physiology.

The "Play" Stage: Bioorthogonal Chemistry: The azide group introduced by APG is a bioorthogonal handle. This means it is chemically inert to the vast majority of functional groups found in biological systems, ensuring it does not react non-specifically with other cellular components. This azide can then be selectively reacted with a probe molecule containing a complementary bioorthogonal partner, typically a strained alkyne such as bicyclononyne (BCN), via a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. nih.govcam.ac.uk This "play" step allows researchers to attach a wide variety of functional molecules, such as fluorophores for imaging or affinity tags for protein isolation, to the azide-modified intracellular protein. nih.gov

This strategy has been successfully employed to functionalize antibodies like trastuzumab, demonstrating that the resulting conjugates maintain their antigen selectivity. nih.govcam.ac.uk The ability to perform these reactions in live cells opens up avenues for dynamic studies of intracellular proteins. For multicolor intracellular imaging, a key challenge is minimizing non-specific binding and background signals; probes like APG, which enable specific covalent attachment, are essential for achieving the necessary clarity and reproducibility. nih.gov

Table 1: Research Findings on 4-Azidophenyl Glyoxal (APG)-Mediated Conjugation

| Study Focus | Target Molecule | Key Strategy | Payload Attached (via "Play" stage) | Outcome | Reference |

| Antibody Functionalization | Trastuzumab (native antibody) | Arginine-selective labeling with APG ("Plug") followed by SPAAC ("Play") | TAMRA-BCN (fluorophore), BCN-Oligonucleotide | Successful formation of stable, functional antibody-fluorophore and antibody-oligonucleotide conjugates. The process was orthogonal to lysine-based methods, allowing for dual-payload attachment. Conjugates retained antigen selectivity. | nih.gov |

| Dual Payload Antibody | Trastuzumab | Orthogonal arginine (via APG) and lysine (via NHS-ester) conjugation | TAMRA-BCN (via arginine), Cy5-NHS (via lysine) | Generation of a dual-labeled antibody with two different fluorophores at distinct amino acid sites, demonstrating the compatibility and specificity of the APG method. | rsc.org |

| Enrichment of Modified Peptides | Citrullinated peptides in a tryptic Hela digest | Derivatization of peptides with 4-azidophenyl glyoxal, followed by a click reaction with dde-biotin alkyne. | dde-biotin alkyne | Enabled the enrichment of target peptides using streptavidin beads for subsequent analysis by mass spectrometry. | ipbs.fr |

| Targeted Covalent Ligands | K-Ras(G12R) mutant protein | While not using APG directly, this study highlights the principle of targeting arginine with vicinal dicarbonyl compounds for covalent modification inside cells. | α,β-diketoamide ligand | Demonstrated that arginine residues, despite weak nucleophilicity, can be selectively targeted by small molecule electrophiles within the complex intracellular environment. | acs.org |

Applications in Chemical Biology and Protein Research

Protein Interaction and Conformation Studies

Chemical cross-linking has become an indispensable technique for investigating the three-dimensional structures of proteins and their complexes. korambiotech.comnih.gov By covalently linking amino acid residues that are in close proximity, cross-linking reagents provide distance constraints that are crucial for mapping protein tertiary and quaternary structures. nih.govmit.edu 4-Azidophenyl glyoxal (B1671930) hydrate (B1144303) is particularly useful in this context due to its specificity for arginine residues, which are less abundant than lysine (B10760008) residues, often leading to more defined and interpretable cross-linking patterns. rsc.orgnih.gov

Homobifunctional Protein Cross-linking for Quaternary Structure Analysis

The analysis of a protein's quaternary structure, which describes the arrangement of its multiple subunits, is critical to understanding its function. nih.govjpsionline.com Homobifunctional cross-linkers, which have two identical reactive groups, are used to establish inter-subunit linkages, effectively "fixing" the protein complex for analysis. jpsionline.com While sometimes described as a heterobifunctional reagent due to its distinct glyoxal and azide (B81097) groups, the phenylglyoxal (B86788) moiety of APG can be considered in the context of bifunctional aromatic glyoxals used to cross-link pairs of arginine residues. researchgate.netnih.gov This application provides distance constraints between the linked residues, which is invaluable for validating or building computational models of protein complexes. nih.govnih.gov The use of cross-linkers with varying spacer arm lengths can further refine the understanding of the distances between subunits. korambiotech.com For instance, in the study of proteasomal core particles from Haloferax volcanii, the homobifunctional lysine-reactive cross-linker BS2G was used to generate distance constraints that helped in selecting accurate structural models. nih.gov A similar principle applies to arginine-specific reagents like APG, where the cross-links formed between subunits provide direct evidence of their spatial arrangement.

Probing Protein-Protein Interaction Interfaces

Identifying the specific regions where proteins interact is fundamental to deciphering cellular signaling pathways and multiprotein complex assembly. jpsionline.com Chemical cross-linking offers a direct method to capture both stable and transient protein-protein interactions. jpsionline.com By applying a cross-linker like APG to a sample containing interacting proteins, covalent bonds are formed between residues at the interaction interface. smolecule.com Subsequent analysis, typically using mass spectrometry, identifies the cross-linked peptides and the specific amino acid residues involved, thereby mapping the interaction surface. nih.gov The membrane permeability of APG is a significant advantage, as it allows for the study of intracellular protein interactions within their native environment. smolecule.com Its short spacer arm is ideal for capturing proteins that are in very close contact. smolecule.com

Analysis of Protein Oligomeric States and Conformational Changes

Many proteins exist in a dynamic equilibrium between different oligomeric states (e.g., monomers, dimers, tetramers), and these states can be linked to their activity. Cross-linking can be used to capture and quantify these different states. By treating a protein sample with a cross-linker and analyzing the products via techniques like SDS-PAGE, one can observe bands corresponding to monomers, dimers, and higher-order oligomers, providing a snapshot of the oligomeric distribution. nih.gov

Furthermore, protein function often involves conformational changes in response to ligand binding or other stimuli. jpsionline.com Cross-linking can be employed to probe these structural shifts. korambiotech.com By comparing the cross-linking patterns of a protein in its different functional states (e.g., with and without a bound ligand), researchers can identify which regions of the protein become more or less accessible, providing insights into the mechanics of the conformational change. korambiotech.comjpsionline.com For example, studies have shown that the modification of arginine residues with phenylglyoxal reagents can be used to probe structural changes and identify essential residues for protein function. utexas.edu

Protein Immobilization and Surface Functionalization

The attachment of proteins to solid supports is a foundational technique in biotechnology and diagnostics, enabling a wide range of applications from purification to biosensing. smolecule.comjpsionline.com The ability of 4-Azidophenyl glyoxal hydrate to react selectively with proteins and facilitate their covalent attachment makes it a valuable reagent for these applications. cephamls.com

Covalent Attachment to Solid Supports for Affinity Purification

Affinity purification is a powerful method for isolating a specific protein from a complex mixture. This technique relies on immobilizing a molecule (e.g., an antibody or a ligand) that has a high affinity for the target protein onto a solid support, such as beads or a chromatography column. mit.edujpsionline.com APG can be used to covalently attach these bait proteins to the support. smolecule.com The process involves reacting the protein with APG and then using the reactive azide for attachment to a suitably functionalized solid support. The stability of the covalent linkage ensures that the immobilized protein does not leach from the support during the purification process, leading to higher purity and yield of the target protein.

Creation of Functionalized Surfaces for Biosensing Applications

Biosensors are analytical devices that detect the presence of specific biomolecules. A common biosensor design involves immobilizing a biological recognition element, such as an antibody or enzyme, onto a sensor surface. researchgate.net When the target molecule binds to the immobilized protein, a detectable signal is produced. The covalent attachment of proteins to these surfaces is crucial for creating robust and reusable biosensors. researchgate.netsci-hub.se

The chemistry of APG is well-suited for this purpose. For example, a protein can be modified with APG to introduce azide groups. nih.gov This azide-functionalized protein can then be attached to a sensor surface that has been modified with a strained alkyne via a highly efficient and specific copper-free click reaction. researchgate.netnih.gov This method was successfully used to create antibody-fluorophore and antibody-oligonucleotide conjugates that retained their biological activity. nih.gov Such functionalized surfaces are central to various biosensing platforms, including those based on electrochemical or fluorescence detection. sci-hub.se

Interactive Table: Research Findings Using Phenylglyoxal Reagents

| Protein System | Reagent | Application | Key Finding | Reference |

| Trastuzumab (Antibody) | 4-Azidophenyl glyoxal (APG) | Arginine-selective functionalization | APG efficiently introduced azide groups onto the antibody, allowing for subsequent conjugation with other molecules. The resulting conjugates were stable in human plasma. | rsc.orgresearchgate.netnih.gov |

| K-Ras(G12R) (Oncogenic Protein) | α,β-diketoamide (phenylglyoxal derivative) | Targeted covalent inhibition | A small molecule electrophile selectively and irreversibly reacted with the mutant arginine residue, forming a stable adduct observed by X-ray crystallography. | ucsf.eduacs.org |

| Human Serum Albumin (HSA) | [¹⁸F]FPG (¹⁸F-labeled phenylglyoxal) | PET imaging agent development | The reagent selectively conjugated to arginine residues. Conjugation efficiency was significantly higher at pH 10.0 than at pH 7.4. The resulting conjugate was stable in human serum. | acs.org |

| E. coli 30S Ribosomal Subunit | 4-Azidophenyl glyoxal (APG) | RNA-protein cross-linking | APG reacted specifically with guanosine (B1672433) in RNA, and upon photolysis, cross-linked to a specific subset of ribosomal proteins, identifying RNA-protein contact points. | nih.gov |

Development of Bioconjugate Probes and Targeted Systems

This compound (APG) has emerged as a pivotal heterobifunctional reagent in chemical biology, primarily due to its distinct reactivity. scilit.com The compound possesses two key functional groups: a phenylglyoxal moiety that selectively reacts with the guanidinium (B1211019) group of arginine residues, and a photoactivatable azido (B1232118) group. scilit.comresearchgate.net This dual functionality allows for a "plug-and-play" approach to protein modification. researchgate.net First, the glyoxal group selectively "plugs" into arginine residues on a target protein. Subsequently, the azide group is available for a "play" stage, where it can be derivatized through bioorthogonal reactions, such as the copper-catalyzed azide-alkyne cycloaddition (click chemistry). researchgate.netsigmaaldrich.com This enables the attachment of various payloads, including fluorophores and oligonucleotides, to native antibodies and other proteins with high precision and stability. researchgate.netsigmaaldrich.com

Generation of Radiopharmaceutical Probes for Imaging (e.g., ¹⁸F-labeling)

The selective reactivity of glyoxal derivatives with arginine has been harnessed for the development of radiopharmaceutical probes for Positron Emission Tomography (PET) imaging. A key example is the radiosynthesis of 4-[¹⁸F]fluorophenylglyoxal ([¹⁸F]FPG), an analogue of APG, for the ¹⁸F-labeling of native proteins. biorxiv.org

Direct fluorination of precursor molecules like 4-chlorophenylglyoxal proved unsuccessful. biorxiv.org A successful one-pot, two-step radiosynthesis strategy was therefore developed, which involves the oxidation of an [¹⁸F]FAcP intermediate. biorxiv.org The resulting [¹⁸F]FPG reagent demonstrates high selectivity for arginine residues, even in the presence of other nucleophilic amino acids like lysine, cysteine, and histidine. acs.org

This method has been used to effectively radiolabel various proteins, including human serum albumin (HSA), ubiquitin, interleukin-2 (B1167480) (IL-2), and interleukin-4 (IL-4). biorxiv.orgacs.org Studies have shown that the resulting [¹⁸F]FPG-protein conjugates retain the binding affinity of the native proteins and exhibit excellent stability in vivo. biorxiv.orgacs.org For instance, the [¹⁸F]FPG-HSA conjugate shows prolonged blood retention, highlighting its potential as a blood pool PET imaging agent. biorxiv.orgacs.org

Table 1: Radiosynthesis and Bioconjugation Data for [¹⁸F]FPG

| Parameter | Value/Finding | Reference |

|---|---|---|

| Radiosynthesis Method | One-pot, two-step oxidation of [¹⁸F]FAcP intermediate | biorxiv.org |

| Selectivity | Highly selective for arginine over lysine, cysteine, and histidine | acs.org |

| [¹⁸F]FPG-IL-2 RCY (n.d.c.) | 31 ± 2% | biorxiv.org |

| [¹⁸F]FPG-IL-4 RCY (n.d.c.) | 28 ± 3% | biorxiv.org |

| [¹⁸F]FPG-HSA Molar Activity | 26 ± 6 GBq/μmol | biorxiv.org |

| In Vivo Stability | Excellent | biorxiv.orgacs.org |

RCY (n.d.c.) = non-decay-corrected isolated radiochemical yield

Engineering of Protein-RNA Cross-linking Systems for Ribosomal Studies

4-Azidophenyl glyoxal (APG) serves as a powerful heterobifunctional cross-linking agent for elucidating protein-RNA interactions within large ribonucleoprotein complexes like the ribosome. scilit.com Its utility stems from the specific reactivity of its two functional ends. The glyoxal group reacts specifically with guanosine residues in ribosomal RNA (rRNA). scilit.com

Following this initial binding to the RNA, the azido group on the APG molecule can be activated by UV light (λ > 300 nm). scilit.com This photoactivation generates a highly reactive nitrene intermediate, which can then form a covalent bond with nearby amino acid residues in the ribosomal proteins. scilit.com This process effectively "cross-links" the RNA and protein components that are in close proximity.

In studies of the Escherichia coli 30S ribosomal subunit, this technique has been used to cross-link approximately 5% of the total 30S proteins to the 16S rRNA, identifying a specific subset of interacting proteins. scilit.com This approach provides valuable structural information about the architecture of the ribosome. sigmaaldrich.comacs.org

Rational Design of Targeted Covalent Inhibitors via Arginine Engagement

The unique ability of phenylglyoxal derivatives to selectively and irreversibly bind to arginine residues has been exploited in the rational design of targeted covalent inhibitors (TCIs). acs.orgresearchgate.net Arginine, despite being protonated and weakly nucleophilic at physiological pH, can be targeted by these electrophilic compounds to form stable adducts. researchgate.netresearchgate.net This strategy expands the toolkit for drug discovery, enabling the targeting of proteins previously considered "undruggable." researchgate.net

This approach has been successfully applied to develop potent and selective inhibitors for critical cancer-related proteins:

Mcl-1 and AURKA: Researchers have developed glyoxal-based TCIs that selectively target conserved arginine residues (R263 in Mcl-1 and R220 in AURKA). acs.org These inhibitors were shown to be cell-active and could covalently engage the endogenous target proteins in cancer cells with a long residence time. researchgate.netacs.org

K-Ras(G12R): Covalent ligands have been discovered for the oncogenic mutant K-Ras(G12R), which is found in a significant percentage of pancreatic ductal adenocarcinomas. researchgate.netnih.gov These ligands bind in the Switch II pocket and irreversibly react with the mutant arginine 12 residue. researchgate.netnih.gov X-ray crystallography revealed the formation of a stable imidazolium (B1220033) condensation product between the ligand and the arginine side chain. researchgate.net

Table 2: Examples of Arginine-Targeted Covalent Inhibitors

| Target Protein | Targeted Residue | Ligand Type | Key Finding | Reference |

|---|---|---|---|---|

| Mcl-1 | Arginine (R263) | Glyoxal-based TCI | Potent and selective inhibition | acs.org |

| AURKA | Arginine (R220) | Glyoxal-based TCI | Cell-active, covalent engagement | researchgate.netacs.org |

| K-Ras(G12R) | Arginine (R12) | α,β-diketoamide | Forms stable imidazolium adduct | researchgate.netnih.gov |

Utility in Single-Molecule Protein Identification Techniques (e.g., FRET X)

This compound is an enabling tool for advanced single-molecule protein identification techniques like FRET X (Förster Resonance Energy Transfer via DNA eXchange). researchgate.netbiorxiv.org FRET X is a novel concept for protein fingerprinting where the FRET efficiency between exchangeable fluorescent dyes, attached to the protein via DNA docking strands, is measured. biorxiv.orgnih.gov The accumulated FRET values create a unique fingerprint for the protein, allowing for its identification. biorxiv.org

The success of this method relies on the ability to label specific amino acid residues on the protein with these DNA docking strands. biorxiv.org In simulations demonstrating the feasibility of FRET X, the labeling of cysteines, lysines, and arginines was a key consideration. nih.gov

This is where the utility of APG becomes apparent. As an efficient and selective reagent for modifying arginine residues, APG provides the chemical handle needed to attach the required probes. researchgate.netresearchgate.net The arginine's guanidine (B92328) group is first modified by APG's glyoxal moiety. The azide group of the now-attached APG is then available for a click reaction with a strained alkyne, such as bicyclononyne (BCN), that is conjugated to a DNA oligonucleotide. researchgate.netsemanticscholar.org This sequence allows for the precise placement of FRET X docking strands onto arginine residues, facilitating the single-molecule identification process. biorxiv.orgnih.gov

Analytical Methodologies for Characterization of 4 Azidophenyl Glyoxal Hydrate Conjugates

Spectrometric Characterization of Modified Biomolecules

Spectrometric techniques are indispensable for the detailed analysis of 4-azidophenyl glyoxal (B1671930) hydrate-conjugated biomolecules, providing insights into the mass, structure, and site of modification.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Conjugate Confirmation

Mass spectrometry is a fundamental tool for confirming the successful conjugation of 4-azidophenyl glyoxal to a biomolecule. By measuring the mass-to-charge ratio of ions, MS can detect the mass shift resulting from the addition of the 4-azidophenyl glyoxal moiety.

High-resolution mass spectrometry (HRMS) offers a significant advantage by providing highly accurate mass measurements. This precision allows for the unambiguous confirmation of the conjugate's elemental composition. For instance, in the modification of the antibody trastuzumab with 4-azidophenyl glyoxal, native-HRMS was used to determine the average degree of conjugation (DoC). rsc.org The mass difference between the peaks in the mass spectra of the conjugated antibody was found to be 157 Da, corresponding to the addition of the 4-azidophenyl glyoxal linker with the loss of two water molecules. researchgate.net Similarly, when a phenylglyoxal (B86788) derivative of the drug MMAF was conjugated to an antibody fragment, MS analysis revealed the expected mass increase, confirming the successful conjugation. nih.gov

Table 1: HRMS Analysis of a Phenylglyoxal-MMAF Conjugate

| Species | Expected MW (Da) | Observed MW (Da) |

|---|---|---|

| Unconjugated Antibody | 73,820 | 73,836 |

| Conjugated Antibody | - | 74,970 |

This table is based on data from a study on site-selective antibody functionalization. nih.gov

Tandem Mass Spectrometry (LC-MS/MS) for Site-Specific Modification Mapping

While MS and HRMS confirm that conjugation has occurred, tandem mass spectrometry (LC-MS/MS) is employed to identify the specific amino acid residue(s) that have been modified. This technique involves the isolation and fragmentation of the conjugated peptide ions, followed by mass analysis of the resulting fragment ions.

In a typical workflow, the conjugated protein is enzymatically digested into smaller peptides using proteases like trypsin or pepsin. rsc.orgnih.gov These peptides are then separated by liquid chromatography and analyzed by tandem mass spectrometry. By comparing the fragmentation patterns of modified and unmodified peptides, the exact site of modification can be pinpointed. For example, in a study involving an antibody fragment, pepsin digestion followed by LC-MS/MS analysis confirmed that the modification occurred at the intended arginine residue. nih.gov This level of detail is crucial for understanding the homogeneity of the conjugate and ensuring that the modification does not interfere with the biomolecule's function. cam.ac.uk

Table 2: LC-MS/MS Parameters for Conjugate Site Mapping

| Parameter | Setting |

|---|---|

| Mass Spectrometer | TripleTOF 5600 (Sciex) |

| Ionization Mode | Information-dependent acquisition (IDA) |

| MS Scan Range (m/z) | 300 - 1250 |

| MS/MS Scan Range (m/z) | 100 - 1800 |

| Enzyme for Digestion | Pepsin |

This table is compiled from a study on arginine-selective bioconjugation. rsc.org

Chromatographic and Electrophoretic Analysis

Chromatographic and electrophoretic methods are essential for assessing the purity of the conjugate and separating it from unreacted starting materials.

High-Performance Liquid Chromatography (HPLC) for Purity and Conjugate Separation

High-performance liquid chromatography (HPLC) is a powerful technique for separating and purifying 4-azidophenyl glyoxal hydrate (B1144303) conjugates. By utilizing a stationary phase and a mobile phase, HPLC can separate molecules based on their physicochemical properties, such as size, charge, and hydrophobicity.

In the context of 4-azidophenyl glyoxal conjugates, HPLC is used to purify the final product and to assess its purity. For example, after the synthesis of a radiolabeled phenylglyoxal derivative, [¹⁸F]FPG, it was purified using HPLC to achieve a radiochemical purity of over 99%. nih.gov Furthermore, HPLC can be used to monitor the progress of the conjugation reaction and to separate the conjugated biomolecule from excess reagents and byproducts. nih.govacs.org Size exclusion chromatography (SEC), a type of HPLC, has been used to confirm that the conjugated antibody was free of aggregates. nih.gov

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) for Conjugate Visualization

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a widely used technique to visualize and assess the apparent molecular weight of proteins and their conjugates. In SDS-PAGE, proteins are denatured and coated with the negatively charged detergent SDS, which masks their intrinsic charge. The proteins are then separated in a polyacrylamide gel based on their size when an electric field is applied.

For 4-azidophenyl glyoxal conjugates, SDS-PAGE provides a straightforward method to visualize the increase in molecular weight upon conjugation. rsc.org For instance, when an antibody fragment was conjugated with a fluorescent phenylglyoxal derivative, a clear fluorescent band at a higher molecular weight was observed on the gel, confirming the conjugation. nih.gov The intensity of the band can also provide a qualitative measure of the conjugation efficiency. nih.gov

Table 3: SDS-PAGE Conditions for Conjugate Analysis

| Parameter | Specification |

|---|---|

| Gel Type | 4–15% Mini-PROTEAN® TGX™ Gel |

| Running Buffer | TRIS 0.25 M - Glycine 1.92 M - SDS 1% |

| Voltage | 200 V |

| Staining | Coomassie Blue and/or Fluorescence Visualization |

This table is based on standard laboratory procedures described in a study on arginine-selective bioconjugation. rsc.org

Quantitative Assessment of Conjugation Efficiency

A critical aspect of characterizing 4-azidophenyl glyoxal hydrate conjugates is the quantitative assessment of the conjugation efficiency, often referred to as the degree of conjugation (DoC). This metric indicates the average number of 4-azidophenyl glyoxal molecules attached to each biomolecule.

The DoC can be determined using several methods. As mentioned earlier, native-HRMS can be used to measure the DoC by analyzing the distribution of different conjugated species. rsc.org By plotting the measured DoC against the amount of the 4-azidophenyl glyoxal reagent used, a linear correlation can be established, and the efficiency of the conjugation can be calculated. researchgate.net In one study, this approach revealed a conjugation efficiency of 27%, which could be increased to 68% by optimizing the buffer composition and pH. researchgate.net

Ultraviolet-visible (UV-Vis) spectroscopy can also be employed to determine the DoC, particularly if the conjugated molecule has a distinct chromophore. By measuring the absorbance at specific wavelengths corresponding to the protein and the conjugated moiety, the DoC can be calculated using the Beer-Lambert law. rsc.org

Table 4: Compound Names

| Compound Name |

|---|

| This compound |

| Trastuzumab |

| Monomethyl auristatin F (MMAF) |

| Trypsin |

| Pepsin |

| Sodium dodecyl sulfate (B86663) (SDS) |

| Tris(2-carboxyethyl)phosphine (TCEP) |

| Iodoacetamide (IAA) |

Spectrophotometric Determination of Degree of Conjugation

The degree of conjugation (DoC), which quantifies the average number of 4-azidophenyl glyoxal (APG) molecules attached to a protein, is a critical parameter in the characterization of bioconjugates. Spectrophotometry offers a rapid and accessible method for determining the DoC, particularly after the azide (B81097) group introduced by APG is reacted with a chromophoric or fluorophoric tag via click chemistry.

The underlying principle of this method is the application of the Beer-Lambert law, which correlates absorbance with concentration. By measuring the absorbance of the conjugate at two specific wavelengths—one where the protein primarily absorbs (typically 280 nm) and another at the maximum absorbance wavelength (λ_max) of the attached tag—the concentrations of both the protein and the tag can be determined, allowing for the calculation of their molar ratio (i.e., the DoC).

A common application involves the "plug-and-play" use of this compound, where it first selectively reacts with arginine residues on a protein, such as an antibody. rsc.orgresearchgate.net This "plug" step introduces azide functionalities onto the protein. In the subsequent "play" step, an azide-reactive probe containing a strong chromophore, such as a fluorescent dye, is attached via a bio-orthogonal reaction like the strain-promoted alkyne-azide cycloaddition (SPAAC). rsc.orgresearchgate.net

The calculation of the DoC for such a modified antibody-dye conjugate can be performed using specific equations that account for the absorbance contributions of both the antibody and the dye at each other's maximum absorbance wavelengths. For an antibody like trastuzumab conjugated with a dye, the protein concentration is first determined from the absorbance at 280 nm, corrected for the dye's absorbance at this wavelength. The dye concentration is determined from its absorbance at its λ_max, corrected for any antibody absorbance at this wavelength if necessary.

For a conjugate where a dye is attached, the DoC can be calculated using the following general formula:

DoC = (Molar concentration of the dye) / (Molar concentration of the protein)

This is derived from absorbance measurements and the respective molar extinction coefficients (ε) of the protein and the dye. The formulas become more complex for dual-labeled conjugates, where two different dyes are attached to the same antibody. For instance, in a dual-labeling scenario involving trastuzumab (T) conjugated with both a TAMRA-based probe and a Cy5-based probe, the DoC for each dye can be calculated by solving a system of equations that considers the absorbance of the conjugate at 280 nm, 555 nm (λ_max for TAMRA), and 650 nm (λ_max for Cy5). rsc.org

The following table illustrates a hypothetical dataset for the spectrophotometric analysis of a trastuzumab-TAMRA conjugate.

| Sample ID | A₂₈₀ (Absorbance at 280 nm) | A₅₅₅ (Absorbance at 555 nm) | Calculated Protein Conc. (µM) | Calculated Dye Conc. (µM) | Calculated DoC |

| T-TAMRA-1 | 0.850 | 0.215 | 3.96 | 3.31 | 0.8 |

| T-TAMRA-2 | 0.920 | 0.488 | 3.98 | 7.51 | 1.9 |

| T-TAMRA-3 | 1.050 | 0.943 | 4.02 | 14.51 | 3.6 |

This table presents simulated data for illustrative purposes. The calculations are based on the principles outlined in the research by Dovgan et al. (2018), using the extinction coefficients for trastuzumab (ε₂₈₀ = 203,000 M⁻¹cm⁻¹) and TAMRA (ε₅₅₅ = 65,000 M⁻¹cm⁻¹) and a correction factor for the dye at 280 nm. rsc.org

It is important to note that for the initial characterization of the 4-azidophenyl glyoxal-protein conjugate, before the attachment of a chromophoric tag, other analytical methods are often employed. High-resolution mass spectrometry (HRMS), for example, provides a precise measurement of the mass increase due to APG conjugation, allowing for an accurate determination of the DoC without reliance on a secondary tag. rsc.org This is because the intrinsic UV absorbance of the conjugated azidophenyl moiety is relatively weak and can be difficult to distinguish from the strong absorbance of the protein itself, making a standalone spectrophotometric assay for the unlabeled APG conjugate challenging.

Theoretical and Computational Studies Pertaining to 4 Azidophenyl Glyoxal Hydrate Reactivity

Molecular Modeling of Glyoxal-Arginine Adduct Formation

The reaction between the glyoxal (B1671930) moiety of 4-azidophenyl glyoxal and the guanidinium (B1211019) group of arginine residues is a cornerstone of its application in protein modification. nih.gov Molecular modeling and computational chemistry have been employed to understand the mechanism, kinetics, and structural outcomes of this conjugation.

The reaction proceeds via the nucleophilic attack of the guanidinium group on one of the carbonyl carbons of the glyoxal. This leads to the formation of an intermediate dihydroxyimidazoline structure, which is subsequently stabilized by dehydration to yield a stable dihydroimidazolone adduct. researchgate.net Computational studies using Density Functional Theory (DFT) have been applied to model the reaction between α-oxoaldehydes (like glyoxal) and arginine model compounds (like methyl guanidine). researchgate.net These studies help in mapping the potential energy surface of the reaction, identifying transition states, and calculating the energy barriers. For instance, a DFT study on a related system involving methylglyoxal (B44143), methylamine (B109427) (a lysine (B10760008) model), and methyl guanidine (B92328) (an arginine model) calculated a free energy barrier of 37.8 kcal/mol for the rate-determining step of cross-link formation. researchgate.net The reaction between glyoxal and the side chain of arginine results in the formation of nonaromatic five-membered rings. acs.org In reactions involving glyoxal, lysine, and arginine, a common cross-linked product is the glyoxal-derived imidazolium (B1220033) cross-link (GODIC), which is a 4,5-dihydro-1H-imidazol derivative. tandfonline.com

Molecular dynamics (MD) simulations have also been utilized to assess the structural implications of this conjugation, particularly when using bifunctional glyoxal-based crosslinkers. These simulations can calculate the accessible distances between amino acid residues that can be bridged by a specific linker. For a series of aromatic glyoxal (ArGO) cross-linkers designed for arginine-arginine crosslinking, MD simulations calculated the maximal Cα-Cα distance restraints, providing crucial information for structural proteomics experiments. nih.gov

Table 1: Calculated Parameters for Arginine-Glyoxal Reactions from Computational Modeling

| Parameter | Value | Method | Significance |

|---|---|---|---|

| Free Energy Barrier (Rate-Determining Step) | 37.8 kcal/mol | Density Functional Theory (DFT) | Indicates the kinetic feasibility of the cross-link formation between glyoxal, lysine, and arginine models. researchgate.net |

| Maximal Cα-Cα Distance (ArGO1 Linker) | 29.4 Å | Molecular Dynamics (MD) Simulation | Defines the structural constraint for cross-linking two arginine residues in a protein. nih.gov |

| Maximal Cα-Cα Distance (ArGO2 Linker) | 33.7 Å | Molecular Dynamics (MD) Simulation | Defines the structural constraint for a longer ArGO cross-linker. nih.gov |

| Maximal Cα-Cα Distance (ArGO3 Linker) | 37.7 Å | Molecular Dynamics (MD) Simulation | Defines the structural constraint for the longest ArGO cross-linker in the series. nih.gov |

Experimental observations that borate (B1201080) buffers stabilize the intermediate dihydroxyimidazoline adduct have been rationalized through computational models, suggesting that the borate ion coordinates with the hydroxyl groups, preventing their elimination and influencing the reaction equilibrium. nih.govresearchgate.net

Quantum Chemical Calculations of Azide (B81097) Reactivity Pathways

The azide group of 4-azidophenyl glyoxal is a versatile functional handle, primarily utilized in bioorthogonal chemistry through [3+2] cycloaddition reactions, often referred to as Huisgen cycloadditions. Quantum chemical calculations, particularly using DFT, have been instrumental in dissecting the mechanisms, reactivity, and selectivity of these reactions.

One of the most studied pathways is the strain-promoted azide-alkyne cycloaddition (SPAAC). Computational analyses using the distortion/interaction-activation strain model have provided deep insights. acs.orgacs.org These studies show that the reactivity is controlled by a balance between the energy required to distort the azide and the alkyne into their transition-state geometries and the stabilizing interaction energy between these distorted molecules. acs.org For the reaction between phenyl azide and various alkynes (dipolarophiles), calculations show that the process occurs via a polar, single-step mechanism, refuting earlier hypotheses of zwitterionic intermediates. mdpi.comresearchgate.net

DFT calculations allow for the precise determination of activation energies (ΔG‡) and reaction energies (ΔG), which predict the kinetics and thermodynamics of the cycloaddition. nih.gov For example, theoretical studies on the reaction between aryl azides and ethyl propiolate have quantified the energetic profiles for the formation of different triazole regioisomers. mdpi.com These calculations help rationalize why certain products are favored over others.

Table 2: Calculated Energetic Data for the [3+2] Cycloaddition of Phenyl Azide with Ethyl Propiolate

| Parameter | Pathway A (5-carboethoxy) | Pathway B (4-carboethoxy) | Method |

|---|---|---|---|

| Activation Enthalpy (ΔH‡) | 17.9 kcal/mol | 19.1 kcal/mol | wb97xd/6-311+G(d)(PCM) |

| Reaction Enthalpy (ΔH) | -31.5 kcal/mol | -37.4 kcal/mol | wb97xd/6-311+G(d)(PCM) |

| Activation Free Energy (ΔG‡) | 29.9 kcal/mol | 31.1 kcal/mol | wb97xd/6-311+G(d)(PCM) |

| Reaction Free Energy (ΔG) | -20.1 kcal/mol | -25.9 kcal/mol | wb97xd/6-311+G(d)(PCM) |

Data sourced from theoretical calculations on the cycloaddition reaction in an ethanolic solution. mdpi.com Pathway A leads to the 3-phenyl-5-carboethoxy-1,2,3-triazole, while Pathway B leads to the 3-phenyl-4-carboethoxy-1,2,3-triazole.

Another potential, though less common in bioconjugation, reactivity pathway for the azide group is the thermal or photochemical decomposition to a highly reactive nitrene intermediate. Computational studies using methods like B3LYP and MP2 have explored the energetics of organic azide decomposition and the subsequent insertion of the resulting nitrene into C-H bonds. researchgate.net These calculations help to predict the feasibility and selectivity of such reactions, which are generally more drastic than cycloadditions.

Computational Investigations of Glyoxal Reactivity and Hydration Mechanisms

DFT studies have shown that the hydration of glyoxal to its monohydrate (glyoxal-diol) and subsequently to its dihydrate is a critical initial step in its aqueous-phase chemistry. rsc.org The direct reaction with a single water molecule has a high energy barrier. However, computational models demonstrate that the presence of additional water molecules dramatically lowers this barrier by acting as a proton relay bridge, facilitating the nucleophilic attack. rsc.orgrsc.org

Table 3: Calculated Parameters for Glyoxal Hydration

| Process | Parameter | Value | Method |

|---|---|---|---|

| First Hydration (Glyoxal + 1 H₂O) | Free Energy Barrier (ΔG‡) | 36.06 kcal/mol | DFT |

| Second Hydration (Monohydrate + 1 H₂O) | Free Energy Barrier (ΔG‡) | 33.89 kcal/mol | DFT |

| First Hydration (Glyoxal + 4 H₂O) | Free Energy Barrier (ΔG‡) | 17.95 kcal/mol | DFT |

| C 1s Excitation Energy Shift (Unhydrated vs. Monohydrated) | Energy Difference | ~0.5 eV | Quantum Chemical Calculation |

Data sourced from theoretical studies on the hydration mechanism of glyoxal. rsc.orgd-nb.info The lowering of the energy barrier with additional water molecules highlights the catalytic role of the solvent. rsc.org

Quantum chemical calculations have also been used to probe the electronic structure of the hydrated species. Calculations of the core-level C 1s to π* excitation energies show a distinct difference of approximately 0.5 eV between the unhydrated and monohydrated forms of glyoxal. d-nb.infocopernicus.org This shift is a direct consequence of the change in the chemical environment of the carbon atoms from a carbonyl (C=O) to a diol (C-(OH)₂) and can be correlated with experimental X-ray absorption spectroscopy data. d-nb.info